1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate
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Overview
Description
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate involves several steps:
Formation of the imidazole ring: This can be achieved through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes and amines.
Introduction of the azo group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with a suitable aromatic compound.
Methylation: The final step involves the methylation of the imidazole nitrogen atoms using methyl sulfate.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with biological molecules:
Comparison with Similar Compounds
1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is unique compared to other imidazolium-based ionic liquids due to its specific functional groups and properties:
Biological Activity
The compound 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is an imidazole-based azo dye that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C14H21N5O4S with an average mass of 355.41 g/mol. The structural components include an imidazole ring and a dimethoxyphenyl azo group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that imidazole-based azo compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds showed effective antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa when combined with silver nanoparticles (AgNPs) at low concentrations. The addition of AgNPs enhanced the efficacy of the azo compounds, reducing the minimum inhibitory concentration (MIC) significantly from >128 µg/mL to as low as 16 µg/mL for certain strains .
Table 1: Antimicrobial Efficacy of Azo Compounds
Compound | MIC (µg/mL) | Bacterial Strains |
---|---|---|
AzoIz-a + AgNPs | 16-32 | Staphylococcus aureus |
AzoIz-a + AgNPs | 16-32 | Escherichia coli |
AzoIz-a + AgNPs | 32-64 | Pseudomonas aeruginosa |
AzoIz-b | >128 | Staphylococcus aureus |
AzoIz-b | >128 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Research indicates that various substituted imidazole derivatives possess higher antifungal efficacy compared to their antibacterial and anticancer activities. The antifungal effects were assessed using standard assays against several fungal strains, revealing a notable potency in inhibiting fungal growth .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. In studies involving substituted imidazoles, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines. The most effective compounds were subjected to a Brine Shrimp lethality assay to evaluate their toxicity levels. Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .
Case Study 1: Synergistic Effects with Silver Nanoparticles
A study evaluated the synergistic effects of combining imidazole-based azo dyes with AgNPs. The results indicated that this combination not only enhanced antimicrobial activity but also improved the stability and solubility of the dyes in aqueous solutions. This finding suggests potential applications in developing more effective antimicrobial agents .
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of various substituted imidazoles revealed that specific modifications to the imidazole ring and substituents significantly influenced biological activity. For example, introducing electron-donating groups enhanced the compounds' interaction with biological targets, thereby increasing their efficacy .
Properties
CAS No. |
84787-99-5 |
---|---|
Molecular Formula |
C16H25N5O6S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-2,5-dimethoxy-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C15H22N5O2.CH4O4S/c1-18(2)12-10-13(21-5)11(9-14(12)22-6)16-17-15-19(3)7-8-20(15)4;1-5-6(2,3)4/h7-10H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XYVVRMYGLMMXNJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC(=C(C=C2OC)N(C)C)OC)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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